
Tetraammineplatinum dichloride xhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammineplatinum dichloride xhydrate, also known as tetraammineplatinum(II) chloride hydrate, is a coordination complex of platinum(II). It consists of a central platinum ion surrounded by four ammine (NH3) ligands and two chloride (Cl-) ions, along with varying amounts of water of hydration (xH2O). This compound is commonly used as a precursor to synthesize other platinum catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraammineplatinum dichloride xhydrate can be synthesized by reacting ammonium chloroplatinate(IV) with oxalic acid, ammonia water, and calcium acetate in a sequence of steps. The resulting tetraammineplatinum(II) acetate solution is then concentrated and crystallized to obtain tetraammineplatinum(II) acetate crystals, which are vacuum dried to achieve high purity .
Industrial Production Methods
The industrial production of this compound involves the reaction of ammonium chloroplatinate(IV) with ammonia in an aqueous solution. The reaction is typically carried out under controlled conditions to ensure high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammineplatinum dichloride xhydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form metallic platinum or lower oxidation state platinum compounds.
Substitution: The ammine ligands can be substituted with other ligands, such as phosphines or carbonyls.
Common Reagents and Conditions
Common reagents used in reactions with this compound include ammonium heptamolybdate, ammonium chromate, and ammonium dichromate. These reactions are typically carried out under inert atmospheres and at elevated temperatures ranging from 50 to 500°C .
Major Products Formed
The major products formed from these reactions include bimetallic powders, such as platinum-molybdenum and platinum-chromium alloys, which are used as catalysts in various industrial processes .
Applications De Recherche Scientifique
Tetraammineplatinum dichloride xhydrate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tetraammineplatinum dichloride xhydrate involves the coordination of the platinum ion with target molecules, such as DNA or other biological macromolecules. The platinum ion forms stable complexes with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in the context of platinum-based chemotherapy drugs, where the formation of platinum-DNA adducts leads to the inhibition of DNA replication and cell division .
Comparaison Avec Des Composés Similaires
Tetraammineplatinum dichloride xhydrate can be compared with other similar compounds, such as:
Tetraamminepalladium(II) chloride monohydrate: Similar in structure but contains palladium instead of platinum.
Ammonium tetrachloroplatinate(II): Contains a different coordination environment around the platinum ion.
Sodium hexachloroplatinate(IV) hexahydrate: Contains platinum in a higher oxidation state and different coordination environment.
This compound is unique due to its specific coordination environment and its ability to form stable complexes with a wide range of ligands, making it a versatile precursor for synthesizing various platinum-based catalysts and drugs .
Propriétés
Formule moléculaire |
ClH10N4OPt-3 |
|---|---|
Poids moléculaire |
312.64 g/mol |
Nom IUPAC |
azanide;platinum(2+);chloride;hydrate |
InChI |
InChI=1S/ClH.4H2N.H2O.Pt/h1H;5*1H2;/q;4*-1;;+2/p-1 |
Clé InChI |
OYQLFJZSFJWPIU-UHFFFAOYSA-M |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].O.[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


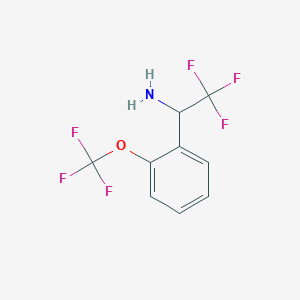
![3,7-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13099183.png)
![(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine](/img/structure/B13099186.png)

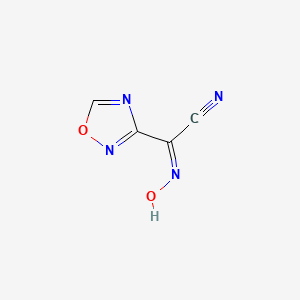
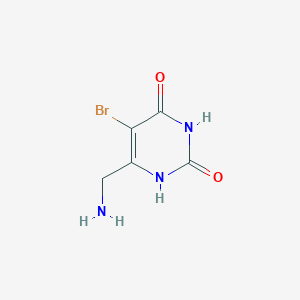
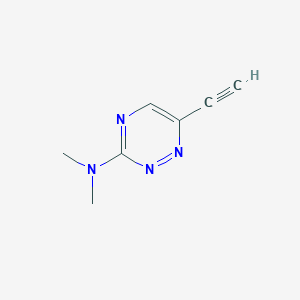

![4-Methylpyrido[3,4-d]pyrimidine](/img/structure/B13099228.png)
![(2-(Methylthio)furo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B13099233.png)

![Tert-butyl 7-(trifluoromethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13099249.png)
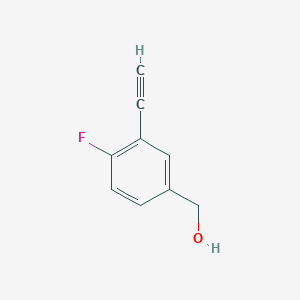
![4-Aminopyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13099261.png)
